molecular formula C10H22O2 B072307 2-(2-Ethylhexyloxy)ethanol CAS No. 1559-35-9

2-(2-Ethylhexyloxy)ethanol

Cat. No.: B072307
CAS No.: 1559-35-9
M. Wt: 174.28 g/mol
InChI Key: OHJYHAOODFPJOD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Ethylhexyloxy)ethanol can be synthesized through the reaction of ethylene oxide with 2-ethylhexanol. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The process involves the nucleophilic attack of the hydroxyl group of 2-ethylhexanol on the ethylene oxide, resulting in the formation of the ether bond .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous addition of ethylene oxide to 2-ethylhexanol in the presence of a catalyst. The reaction is carried out in a reactor equipped with temperature and pressure control to ensure optimal reaction conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylhexyloxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: The corresponding alcohol.

    Substitution: Halides or esters.

Scientific Research Applications

2-(2-Ethylhexyloxy)ethanol has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-(2-ethylhexyloxy)ethanol primarily involves its solvent properties. It can dissolve various organic compounds, facilitating chemical reactions and processes. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, enhancing the solubility and reactivity of other substances .

Comparison with Similar Compounds

Similar Compounds

  • Ethylene glycol monohexyl ether
  • Diethylene glycol monoethyl ether
  • Propylene glycol monoethyl ether

Comparison

2-(2-Ethylhexyloxy)ethanol is unique due to its specific molecular structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of applications. Compared to similar compounds, it offers better solubility for certain organic compounds and is less volatile, making it safer to handle in industrial processes .

Properties

IUPAC Name

2-(2-ethylhexoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-3-5-6-10(4-2)9-12-8-7-11/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJYHAOODFPJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26468-86-0
Record name Polyethylene glycol 2-ethylhexyl ether
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DSSTOX Substance ID

DTXSID1041920
Record name 2-(2-Ethylhexyloxy)ethanol
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Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colorless liquid with a mild odor of ether; [MSDSonline]
Record name Ethanol, 2-[(2-ethylhexyl)oxy]-
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Record name Ethylene glycol, mono(2-ethylhexyl) ether
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Vapor Pressure

0.02 [mmHg]
Record name Ethylene glycol, mono(2-ethylhexyl) ether
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CAS No.

1559-35-9, 26468-86-0
Record name Ethylene glycol mono-2-ethylhexyl ether
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Record name 2-(2-Ethylhexyloxy)ethanol
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Record name Ethanol, 2-[(2-ethylhexyl)oxy]-
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Record name 2-(2-Ethylhexyloxy)ethanol
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Record name 2-[(2-ethylhexyl)oxy]ethanol
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Record name Poly(oxy-1,2-ethanediyl), α-(2-ethylhexyl)-ω-hydroxy
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Record name 2-(2-ETHYLHEXYLOXY)ETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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